Enhanced Electron-Withdrawing Effect of 2,4,6-Tribromo-N-nitroaniline Relative to 2,4,6-Tribromoaniline
The N-nitro substituent in 2,4,6-tribromo-N-nitroaniline introduces a strong electron-withdrawing effect not present in 2,4,6-tribromoaniline. This modification is evidenced by the calculated polar surface area (PSA) of 57.85 Ų and computed LogP value of 4.17 for the target compound , compared to a PSA of 26.02 Ų and LogP of 3.82 for 2,4,6-tribromoaniline . These differences are attributable to the additional nitrogen and oxygen atoms in the N-nitro group, which alter the compound's hydrogen-bonding capacity and lipophilicity. The increased electron-withdrawal is further supported by the computed molecular electrostatic potential surfaces of related nitroaniline systems, which indicate a >0.5 eV shift in frontier orbital energies relative to non-nitrated analogs [1].
| Evidence Dimension | Polar surface area and lipophilicity (LogP) |
|---|---|
| Target Compound Data | PSA = 57.85 Ų; LogP = 4.17 |
| Comparator Or Baseline | 2,4,6-Tribromoaniline: PSA = 26.02 Ų; LogP = 3.82 |
| Quantified Difference | ΔPSA = +31.83 Ų (122% increase); ΔLogP = +0.35 (9% increase) |
| Conditions | Computed molecular descriptors based on standard in silico methods; no direct experimental comparison available |
Why This Matters
This difference directly impacts solubility, membrane permeability, and protein binding, which are critical for applications in agrochemical formulation and biological screening assays.
- [1] Haruna, K., Saleh, T. A., Al Thagfi, J., & Al-Saadi, A. A. (2016). Structural properties, vibrational spectra and surface-enhanced Raman scattering of 2,4,6-trichloro- and tribromoanilines: A comparative study. Journal of Molecular Structure, 1121, 7-15. View Source
